molecular formula C27H27OP B12650055 Triphenylpropylphosphonium phenolate CAS No. 94231-07-9

Triphenylpropylphosphonium phenolate

Cat. No.: B12650055
CAS No.: 94231-07-9
M. Wt: 398.5 g/mol
InChI Key: IKIHQYHAXWEILE-UHFFFAOYSA-M
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Description

Triphenylpropylphosphonium phenolate is a heterocyclic organic compound with the molecular formula C27H27OP and a molecular weight of 398.476442 g/mol It is known for its unique structure, which includes a triphenylpropylphosphonium cation and a phenolate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often require a strong base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

While triphenylpropylphosphonium phenolate is mainly produced for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Triphenylpropylphosphonium phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.

Major Products

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Halogenated or nitrated phenols

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphonium chloride
  • Triphenylphosphonium bromide
  • Tetraphenylphosphonium chloride

Uniqueness

Triphenylpropylphosphonium phenolate stands out due to its phenolate anion, which imparts unique chemical properties such as enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, its ability to act as both a nucleophile and an electrophile makes it a versatile compound in various chemical processes .

Conclusion

This compound is a compound of significant interest in scientific research due to its unique chemical properties and wide range of applications

Properties

CAS No.

94231-07-9

Molecular Formula

C27H27OP

Molecular Weight

398.5 g/mol

IUPAC Name

triphenyl(propyl)phosphanium;phenoxide

InChI

InChI=1S/C21H22P.C6H6O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-6-4-2-1-3-5-6/h3-17H,2,18H2,1H3;1-5,7H/q+1;/p-1

InChI Key

IKIHQYHAXWEILE-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-]

Origin of Product

United States

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